Biochemical Potency Comparison: HsNMT1M Inhibition vs. Other Human NMT Inhibitors
NMT-IN-7 inhibits human NMT1 (HsNMT1M) with an IC50 of 2.1 nM . For comparison, the established NMT probe IMP-1088 shows IC50 values of <1 nM for both HsNMT1 and HsNMT2 under similar biochemical assay conditions [1], while PCLX-001 (zelenirstat) inhibits NMT1 and NMT2 with IC50 values of 5 nM and 8 nM, respectively . The first-generation NMT inhibitor NMT-IN-1 exhibits substantially weaker activity, with IC50 values of 31 μM for TbNMT and 66 μM for human NMT . This positions NMT-IN-7 within the low-nanomolar potency tier among human NMT inhibitors, with potency comparable to clinical-stage NMT candidates.
| Evidence Dimension | Biochemical IC50 against human NMT1 (HsNMT1) |
|---|---|
| Target Compound Data | 2.1 nM (HsNMT1M) |
| Comparator Or Baseline | IMP-1088: <1 nM (HsNMT1); PCLX-001: 5 nM (NMT1); NMT-IN-1: 66,000 nM (hNMT) |
| Quantified Difference | NMT-IN-7 is approximately 2.4-fold less potent than IMP-1088, 2.4-fold more potent than PCLX-001, and ~31,000-fold more potent than NMT-IN-1 |
| Conditions | In vitro biochemical enzyme inhibition assay (fluorogenic detection); assay conditions not fully specified in vendor datasheets |
Why This Matters
The 2.1 nM IC50 against HsNMT1M confirms that NMT-IN-7 belongs to the high-potency tier of NMT inhibitors suitable for payload applications, where sub-10 nM biochemical activity is generally required for effective ADC design.
- [1] Mousnier A, et al. Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus. Nature Chemistry. 2018;10:599-606. View Source
